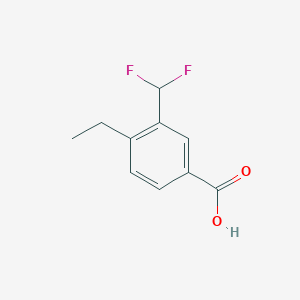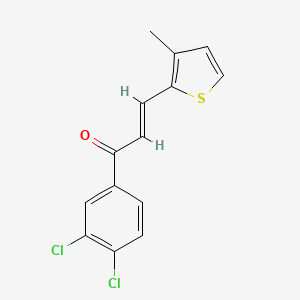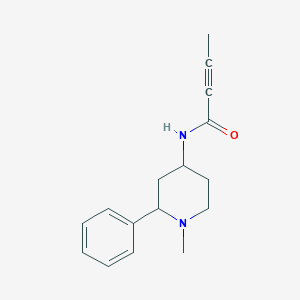
N-(5-Nitro-2-thiazolyl)-2-phenylquinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Nitro-2-thiazolyl)-2-phenylquinoline-4-carboxamide is a synthetic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinoline core, a thiazole ring, and a nitro group, which contribute to its unique chemical properties and potential biological activities.
科学的研究の応用
N-(5-Nitro-2-thiazolyl)-2-phenylquinoline-4-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antiparasitic and antimicrobial agent due to its structural similarity to other bioactive thiazole derivatives.
Materials Science: Studied for its potential use in organic electronics and photonics due to its unique electronic properties.
Biological Research: Used as a probe to study enzyme mechanisms and protein interactions, particularly in the context of its nitro and thiazole functionalities.
作用機序
Target of Action
N-(5-Nitro-2-thiazolyl)-2-phenylquinoline-4-carboxamide, also known as Nitazoxanide , is a broad-spectrum antiparasitic and antiviral drug . It primarily targets a wide variety of protozoa and helminths . It has been reported to be effective against a broad range of parasites, including Giardia lamblia, Entamoeba histolytica, Cryptosporidium parvum, and others .
Mode of Action
This compound interacts with its targets by inhibiting the pyruvate ferredoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction, which is essential to anaerobic energy metabolism . It can also reduce SARS-CoV-2-induced inflammatory reactions through activation of interferon (IFN), restoration of innate immunity, inhibition of the release of pro-inflammatory cytokines, suppression of the mammalian target of rapamycin (mTOR), and induction of autophagic cell death .
Biochemical Pathways
The compound affects several biochemical pathways. It modulates the IFN pathway and is regarded as a potent autophagy activator . It can inhibit the induction of oxidative stress, which causes a cytokine storm and is associated with acute lung injury, acute respiratory distress syndrome, and multi-organ damage .
Pharmacokinetics
This compound is given orally with good bioavailability . It is rapidly hydrolyzed to its active metabolite, tizoxanide . The elimination half-life is approximately 3.5 hours , and it is excreted via the kidneys, bile duct, and feces .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of the maturation of viral hemagglutinin at the post-translational step . It can also reduce SARS-CoV-2-induced inflammatory reactions, restore innate immunity, inhibit the release of pro-inflammatory cytokines, suppress mTOR, and induce autophagic cell death .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Nitro-2-thiazolyl)-2-phenylquinoline-4-carboxamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with a nitro-substituted benzaldehyde under acidic conditions.
Quinoline Core Construction: The quinoline core is often constructed via the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Coupling Reaction: The final step involves coupling the thiazole and quinoline intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(5-Nitro-2-thiazolyl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Coupling Reactions: The carboxamide group can be involved in coupling reactions to form peptide bonds or other amide linkages.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH).
Coupling: N,N’-dicyclohexylcarbodiimide (DCC), dimethylformamide (DMF).
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted thiazole derivatives.
Coupling: Formation of amide-linked products.
類似化合物との比較
Similar Compounds
Nitazoxanide: A structurally related compound with antiparasitic activity.
Metronidazole: Another nitro-containing compound used as an antimicrobial agent.
Quinoline Derivatives: Compounds like chloroquine and quinine, known for their antimalarial properties.
Uniqueness
N-(5-Nitro-2-thiazolyl)-2-phenylquinoline-4-carboxamide stands out due to its combined structural features of a quinoline core, thiazole ring, and nitro group, which confer unique chemical reactivity and potential biological activities
特性
IUPAC Name |
N-(5-nitro-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O3S/c24-18(22-19-20-11-17(27-19)23(25)26)14-10-16(12-6-2-1-3-7-12)21-15-9-5-4-8-13(14)15/h1-11H,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGDVDULPGKPOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=C(S4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2722649.png)
![3-(4-chlorophenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2722650.png)
![N-[2-(dimethylamino)ethyl]-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2722653.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[1-[(3-methylphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]benzamide](/img/structure/B2722654.png)
![5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2722656.png)
![2-[({[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)ethanimidoyl]pyrazine](/img/structure/B2722659.png)


![1-(prop-2-enoyl)-N-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}piperidine-4-carboxamide](/img/structure/B2722664.png)

![N,N-diethyl-3-[4-(1-methoxypropan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide](/img/structure/B2722668.png)
